molecular formula C20H18Br2Si B13751513 (1,2-Dibromoethyl)(triphenyl)silane CAS No. 61979-36-0

(1,2-Dibromoethyl)(triphenyl)silane

Cat. No.: B13751513
CAS No.: 61979-36-0
M. Wt: 446.2 g/mol
InChI Key: QBBXNPNIFVVTJI-UHFFFAOYSA-N
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Description

(1,2-Dibromoethyl)(triphenyl)silane is an organosilicon compound with the molecular formula C20H18Br2Si It is characterized by the presence of a silicon atom bonded to a 1,2-dibromoethyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dibromoethyl)(triphenyl)silane typically involves the reaction of triphenylsilane with 1,2-dibromoethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

(C6H5)3SiH+BrCH2CH2Br(C6H5)3SiCH2CH2Br2(C_6H_5)_3SiH + BrCH_2CH_2Br \rightarrow (C_6H_5)_3SiCH_2CH_2Br_2 (C6​H5​)3​SiH+BrCH2​CH2​Br→(C6​H5​)3​SiCH2​CH2​Br2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dibromoethyl)(triphenyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 1,2-dibromoethyl group can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while reduction and oxidation reactions can produce different silane derivatives.

Scientific Research Applications

(1,2-Dibromoethyl)(triphenyl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1,2-Dibromoethyl)(triphenyl)silane involves its interaction with specific molecular targets and pathways. The bromine atoms in the 1,2-dibromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-Dichloroethyl)(triphenyl)silane
  • (1,2-Diiodoethyl)(triphenyl)silane
  • (1,2-Dibromoethyl)(trimethyl)silane

Uniqueness

(1,2-Dibromoethyl)(triphenyl)silane is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

61979-36-0

Molecular Formula

C20H18Br2Si

Molecular Weight

446.2 g/mol

IUPAC Name

1,2-dibromoethyl(triphenyl)silane

InChI

InChI=1S/C20H18Br2Si/c21-16-20(22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

QBBXNPNIFVVTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CBr)Br

Origin of Product

United States

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